4-Cyclopropoxy-2-ethylnicotinamide
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Overview
Description
4-Cyclopropoxy-2-ethylnicotinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-ethylnicotinamide typically involves the reaction of 2-ethylnicotinic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-ethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-ethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethylnicotinamide involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and cellular metabolism .
Comparison with Similar Compounds
4-Cyclopropoxy-2,6-dimethoxyphenol: A compound with a similar cyclopropoxy group but different functional groups.
Nicotinamide: A simpler analog with a similar core structure but lacking the cyclopropoxy and ethyl groups.
Uniqueness: 4-Cyclopropoxy-2-ethylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other nicotinamide derivatives .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-8-10(11(12)14)9(5-6-13-8)15-7-3-4-7/h5-7H,2-4H2,1H3,(H2,12,14) |
InChI Key |
KMLZPJJIRKPLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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